molecular formula C22H20BrN3O4 B2891021 N-(3-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-25-5

N-(3-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2891021
CAS No.: 872857-25-5
M. Wt: 470.323
InChI Key: YJRUVZISIMGALI-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-oxoacetamide derivative characterized by:

  • N-Substitution: A 3-bromophenyl group attached to the acetamide nitrogen.
  • Indole Core: Substituted at the 1-position with a 2-morpholino-2-oxoethyl chain.

This structure combines lipophilic (bromophenyl) and polar (morpholino) moieties, which may influence bioavailability and target interactions.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O4/c23-15-4-3-5-16(12-15)24-22(29)21(28)18-13-26(19-7-2-1-6-17(18)19)14-20(27)25-8-10-30-11-9-25/h1-7,12-13H,8-11,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRUVZISIMGALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure incorporating both bromophenyl and morpholino groups, has been studied for its implications in various pharmacological contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C22H20BrN3O4C_{22}H_{20}BrN_{3}O_{4} with a molecular weight of approximately 470.32 g/mol. The structural features include:

  • Bromophenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Morpholino moiety : Known for its ability to enhance membrane permeability and stability of the compound.
  • Indole ring : Often associated with various biological activities including anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the activation of apoptotic pathways.

Case Study: Indole Derivatives in Cancer Treatment

A study published in Cancer Letters demonstrated that indole derivatives can inhibit tumor growth by inducing cell cycle arrest and apoptosis in breast cancer cell lines. The presence of the morpholino group in such compounds has been linked to improved efficacy due to enhanced cellular uptake and bioavailability .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. Morpholine derivatives are known to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. In vitro studies have shown that similar compounds can reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for modulating inflammatory responses .

Enzyme Inhibition Studies

This compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. For example, it has been noted to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to decreased proliferation of cancer cells .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, with predictions indicating high human intestinal absorption rates. However, further research is required to assess its complete pharmacokinetic profile and toxicity levels.

PropertyValue
Molecular Weight470.32 g/mol
SolubilitySoluble in DMSO
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
P-glycoprotein SubstrateNon-substrate

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The following table highlights key structural differences and similarities with related compounds:

Compound Name / ID N-Substituent Indole Substitution Morpholino Group Biological Activity (If Reported) References
Target Compound 3-Bromophenyl 1-(2-Morpholino-2-oxoethyl) Yes Not explicitly reported
N-Ad-2-(5-(furan-2-yl)-1H-indol-3-yl)-2-oxoacetamide (Compounds 4–6) Adamantyl 1-(2-Hydroxyethyl), 1-pentyl, or fluorinated PEG chain No Preliminary evaluation as CB2 receptor ligands
D-24851 Pyridin-4-yl 1-(4-Chlorobenzyl) No Microtubule inhibition; antitumor activity in vivo
2e (N-propyl-2-(4-chlorophenyl-indol-3-yl)-2-oxoacetamide) Propyl 2-(4-Chlorophenyl) No High MDM2-p53 binding affinity (anticancer)
N-(3,4-Dimethoxyphenethyl)-2-oxoacetamide 3,4-Dimethoxyphenethyl None (unsubstituted indole) No Not reported
Key Observations:
  • N-Substituents : The target’s 3-bromophenyl group provides strong electron-withdrawing effects compared to adamantyl (bulky, lipophilic) or alkyl/aryl groups (e.g., propyl, pyridinyl). Bromine’s polarizability may enhance halogen bonding in target interactions .
  • Indole Modifications: The 1-(2-morpholino-2-oxoethyl) substitution is unique, introducing both hydrogen-bond acceptors (morpholine oxygen) and a flexible ethylene spacer. This contrasts with simpler alkyl chains (e.g., pentyl in Compound 5) or aromatic substitutions (e.g., 4-chlorophenyl in 2e) .
  • Morpholino Role: The morpholine ring may improve solubility and mimic natural metabolites, similar to its use in kinase inhibitors .

Hydrogen Bonding and Conformational Effects

demonstrates that 2-(indol-3-yl)-2-oxoacetamides adopt planar conformations stabilized by intramolecular hydrogen bonds. The target’s morpholino group may introduce additional hydrogen-bonding interactions, altering solubility or target affinity .

Q & A

Basic: What are the optimal synthetic routes for N-(3-bromophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. Key steps include:

  • Step 1: Alkylation of the indole nitrogen using 2-morpholino-2-oxoethyl bromide under basic conditions (e.g., NaH in DMF) to introduce the morpholinoethyl group .
  • Step 2: Formation of the α-ketoacetamide moiety via coupling of 2-oxoacetic acid derivatives with the 3-bromophenylamine group using carbodiimide coupling agents (e.g., EDCI/HOBt) in dichloromethane (DCM) .
  • Critical Parameters: Reaction temperatures (0–25°C), anhydrous solvents, and purification via column chromatography (silica gel, eluent: EtOAc/hexane) .

Basic: How is the compound characterized spectroscopically?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the indole core, bromophenyl group, and morpholinoethyl substitution. Key signals include indole H-2 (~7.6 ppm) and carbonyl carbons (~165–175 ppm) .
  • HRMS: High-resolution mass spectrometry validates the molecular formula (e.g., [M+Na]⁺ peak) .
  • X-ray Crystallography: SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming stereochemistry .

Advanced: How can structural ambiguities in crystallographic data be resolved?

Answer:

  • Refinement Strategies: Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (e.g., bromine) .
  • Challenges: Address twinning or disorder in morpholinoethyl groups by applying restraints (e.g., SIMU/DELU in SHELXL) .
  • Validation Tools: Check R-factor convergence (<5%) and validate via CIF files using PLATON .

Advanced: How to design biological assays to evaluate this compound’s activity?

Answer:

  • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR or Aurora kinases) .
  • Antimicrobial Testing: Perform broth microdilution assays (96-well plates) against ESKAPE pathogens, with MIC values compared to controls like ciprofloxacin .
  • Cytotoxicity: Assess via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), normalizing to non-tumor cells (e.g., HEK293) .

Basic: How are physical properties like solubility and stability determined?

Answer:

  • Solubility: Test in PBS, DMSO, and ethanol via UV-Vis spectroscopy (λmax ~280 nm for indole) .
  • Stability: Accelerated degradation studies under heat (40°C) and light (UV exposure) with HPLC monitoring .
  • Thermal Analysis: TGA/DSC identifies decomposition points (>200°C typical for indole derivatives) .

Advanced: How to analyze structure-activity relationships (SAR) for bioactivity?

Answer:

  • Substituent Variation: Compare analogues with modified bromophenyl (e.g., chloro or methyl) or morpholino groups .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding to kinase ATP pockets .
  • Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., morpholino oxygen) using Schrödinger Suite .

Advanced: How to reconcile contradictory data between in vitro and in vivo efficacy?

Answer:

  • ADME Profiling: Assess metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) to explain poor bioavailability .
  • Formulation Optimization: Use liposomal encapsulation or PEGylation to enhance solubility and half-life .
  • In Vivo Validation: Conduct pharmacokinetic studies in rodent models, comparing plasma concentrations to in vitro IC₅₀ values .

Advanced: How to optimize reaction conditions for improved yield?

Answer:

  • Catalyst Screening: Test Pd-catalyzed cross-coupling for bromophenyl introduction (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) .
  • Solvent Optimization: Compare polar aprotic solvents (DMF vs. DMSO) for alkylation steps .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 24 h) while maintaining yield (>80%) .

Basic: How to assess stability under physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 1–9) and quantify degradation via HPLC .
  • Oxidative Stress: Treat with H₂O₂ (1–10 mM) and monitor by LC-MS for oxidized byproducts .

Advanced: How to model target interactions computationally?

Answer:

  • Docking Studies: Use Glide (Schrödinger) to predict binding poses in kinase active sites, focusing on H-bonds with morpholino oxygen .
  • MD Simulations: Run 100-ns trajectories (AMBER) to assess binding stability and identify key residue interactions (e.g., Lys72 in EGFR) .
  • Free Energy Calculations: Calculate ΔG binding via MM-PBSA to rank analogue potency .

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